Bis-sulfone-PEG4-TCO is a specialized chemical compound that integrates two sulfone groups with a polyethylene glycol (PEG) chain consisting of four ethylene glycol units, along with a trans-cyclooctene (TCO) moiety. This compound is classified as a polyether sulfone copolymer and is recognized for its high reactivity, particularly in bioconjugation applications involving thiol groups found in proteins and antibodies. The incorporation of PEG enhances solubility and biocompatibility, making it suitable for various biomedical applications, including drug delivery systems and site-specific conjugation of biomolecules .
The synthesis of Bis-sulfone-PEG4-TCO typically involves several key steps:
The molecular structure of Bis-sulfone-PEG4-TCO can be described as follows:
The molecular formula can be represented as , where , , , and correspond to the respective counts of carbon, hydrogen, oxygen, and sulfur atoms in the compound. Specific molecular weight data can vary based on the exact formulation and synthesis conditions used .
Bis-sulfone-PEG4-TCO primarily participates in reactions involving thiol groups:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the purity and structure of Bis-sulfone-PEG4-TCO after synthesis .
Bis-sulfone-PEG4-TCO has a wide range of scientific uses:
The development of disulfide rebridging technologies represents a paradigm shift in protein engineering, addressing critical limitations of early bioconjugation methods. Traditional approaches for modifying antibodies and proteins relied on random lysine labeling or cysteine modification after disulfide reduction, often yielding heterogeneous products with compromised bioactivity [3] [9]. The introduction of bis-alkylating reagents specifically targeting disulfide bonds emerged as a transformative solution, enabling precise reconstruction of the covalent bridge while introducing novel functional groups [1] [9].
Bis-sulfone-PEG4-TCO exemplifies the culmination of this evolutionary trajectory, building upon foundational work with divinylpyrimidines and dibromopyridazinediones [9]. Unlike first-generation reagents that risked protein denaturation through irreversible disulfide cleavage, bis-sulfone technology enables temporary disulfide reduction followed by immediate covalent rebridging via a three-carbon bridge [1]. This molecular surgery preserves the protein's structural integrity while creating a stable conjugation handle at the hinge region – distant from antigen-binding domains [8] [9]. The historical progression toward these engineered solutions was driven by the clinical need for homogeneous antibody-drug conjugates (ADCs), where traditional maleimide chemistry produced heterogeneous mixtures with suboptimal pharmacokinetics [3] [9].
Table 1: Evolution of Disulfide Rebridging Reagents
Reagent Generation | Key Representatives | Conjugation Efficiency | Structural Integrity Preservation |
---|---|---|---|
First-Generation | Ortho-phthalaldehyde | Moderate (60-70%) | Variable |
Second-Generation | Divinylpyrimidines | High (75-85%) | Good |
Third-Generation | Bis-sulfone derivatives | Very High (>90%) | Excellent |
Bis-sulfone-PEG4-TCO enables precision bioconjugation through a sophisticated two-step mechanism that leverages the unique reactivity of disulfide bonds. The reagent's bis-sulfone groups undergo nucleophilic attack by cysteine thiols generated through controlled disulfide reduction, forming stable thioether linkages while rebridging the original disulfide bond via a three-carbon bridge [1] [8]. This process specifically targets solvent-accessible interchain disulfides in antibodies' hinge regions, creating a defined attachment point distal from critical antigen-binding domains [9]. The incorporation of a PEG4 spacer significantly enhances aqueous solubility and minimizes steric interference with protein function, addressing a key limitation of earlier hydrophobic linkers [1] [5].
The trans-cyclooctene (TCO) terminus enables revolutionary bioorthogonal click chemistry through the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazine derivatives. This reaction exhibits exceptional kinetics (k₂ ≈ 10⁴ M⁻¹s⁻¹) and proceeds efficiently under physiological conditions without catalysts [1] [5]. The combination of site-specific rebridging and rapid click conjugation makes Bis-sulfone-PEG4-TCO invaluable for preparing homogeneous conjugates for:
Table 2: Conjugation Efficiency Across Antibody Types with Bis-sulfone-PEG4-TCO
Antibody | Target | Disulfide Bonds | Conjugation Efficiency (%) |
---|---|---|---|
Trastuzumab | HER2 | 4 | >93 |
Cetuximab | EGFR | 4 | 80 |
Rituximab | CD20 | 4 | 80 |
Data adapted from clinical antibody conjugation studies [9]
Bis-sulfone-PEG4-TCO addresses fundamental stability limitations inherent to maleimide-based bioconjugation, establishing a new standard for conjugate integrity. Maleimide-thioether adducts undergo retro-Michael reactions in plasma, leading to payload detachment and cross-conjugation to endogenous thiols like glutathione and serum albumin [3] [4]. This instability is particularly problematic for therapeutics requiring prolonged systemic circulation. In contrast, bis-sulfone conjugates form hydrolysis-resistant thioether bonds that demonstrate remarkable stability in biological matrices [4].
Direct comparative studies reveal the superior stability profile of bis-sulfone technology. When incubated with 1 mM glutathione (mimicking intracellular reducing environments), bis-sulfone conjugates retained >90% integrity after seven days at 37°C, while maleimide adducts showed significant degradation (<70% remaining) under identical conditions [4]. This enhanced stability translates directly to improved in vivo performance of conjugates, particularly for applications requiring extended plasma half-life such as oxygen therapeutics or long-acting biologics [4].
Beyond stability, Bis-sulfone-PEG4-TCO offers significant functional advantages:
Table 3: Comparative Stability of Bioconjugation Platforms
Conjugation Chemistry | Linker Stability in Plasma (7 days) | Susceptibility to Retro-Reaction | Cross-Conjugation to Serum Proteins |
---|---|---|---|
Lysine NHS-ester | High | Not applicable | Low |
Maleimide-thioether | <70% retention | High | Significant |
Bis-sulfone rebridging | >90% retention | Negligible | Minimal |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7